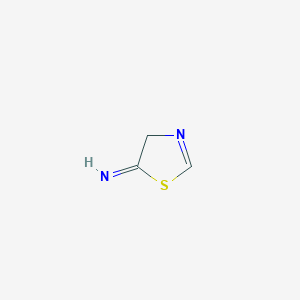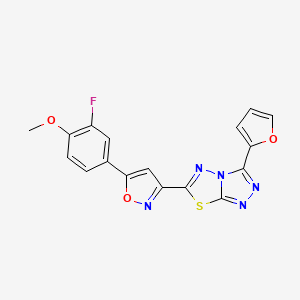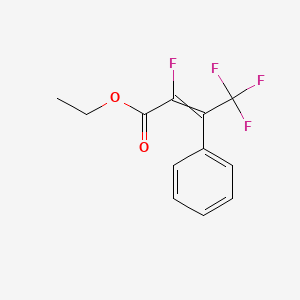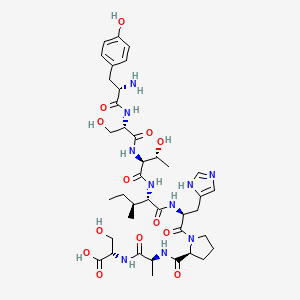
2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a phenylpropyl group, and a chloro substituent on the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a phenylpropyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
反応の種類
酸化: この化合物は、特にフェニルプロピル基で酸化反応を起こす可能性があり、ケトンやカルボン酸を生成します。
還元: 還元反応は、テトラゾール環またはベンゾアミドコアを標的にすることができ、アミンまたは他の還元された誘導体の生成につながる可能性があります。
置換: ベンゾアミドコアのクロロ置換基は、置換反応によって他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や触媒の存在下での水素ガス(H2)などの還元剤を使用できます。
置換: アミン、チオール、アルコキシドなどの求核剤を、多くの場合、塩基性条件下で置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、フェニルプロピル基の酸化はベンゾフェノン誘導体を生成する可能性がありますが、クロロ基の置換はさまざまな置換ベンゾアミドを生成する可能性があります。
4. 科学研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌性や抗癌性など、潜在的な生物活性について調査されています。
医学: 特に新薬開発における治療薬としての可能性について研究されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-クロロ-N-(3-フェニルプロピル)-5-(1H-テトラゾール-1-イル)ベンゾアミドの作用機序は、その特定の生物学的標的に依存します。 一般的に、このような化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、それらの活性を調節する可能性があります。 テトラゾール環はカルボン酸を模倣することができ、化合物が酵素や受容体の活性部位に結合することを可能にし、フェニルプロピル基は疎水性相互作用を介して結合親和性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
2-クロロ-N-(3-フェニルプロピル)ベンゾアミド: テトラゾール環がありません。 これは、その生物活性と結合特性に影響を与える可能性があります。
N-(3-フェニルプロピル)-5-(1H-テトラゾール-1-イル)ベンゾアミド: クロロ置換基がありません。 これは、その反応性と化学的性質に影響を与える可能性があります。
2-クロロ-N-(3-フェニルプロピル)-ベンゾアミド: 類似の構造ですが、テトラゾール環がありません。 これは、異なる生物活性につながる可能性があります。
独自性
2-クロロ-N-(3-フェニルプロピル)-5-(1H-テトラゾール-1-イル)ベンゾアミドには、テトラゾール環とクロロ置換基の両方が存在するため、その類似体とは異なります。 これらの官能基は、化合物の反応性、結合親和性、および全体的な生物活性に大きく影響を与える可能性があります。
類似化合物との比較
Similar Compounds
2-chloro-N-(3-phenylpropyl)benzamide: Lacks the tetrazole ring, which may affect its biological activity and binding properties.
N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substituent, which may influence its reactivity and chemical properties.
2-chloro-N-(3-phenylpropyl)-benzamide: Similar structure but without the tetrazole ring, potentially leading to different biological activities.
Uniqueness
The presence of both the tetrazole ring and the chloro substituent in 2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
分子式 |
C17H16ClN5O |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
2-chloro-N-(3-phenylpropyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O/c18-16-9-8-14(23-12-20-21-22-23)11-15(16)17(24)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,24) |
InChIキー |
HTGWEXVDZBJHNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Methylbut-3-EN-2-YL)-2-[(trimethylsilyl)oxy]hexanal](/img/structure/B12616383.png)
methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)

![3-{[Dimethyl(phenyl)silyl]oxy}pentane-1,5-diol](/img/structure/B12616424.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![N-[4-(Aminomethyl)benzoyl]-L-alanyl-L-alanylglycine](/img/structure/B12616443.png)
